molecular formula C16H19FN2O2 B5545216 N~5~-CYCLOHEXYL-3-(2-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

N~5~-CYCLOHEXYL-3-(2-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

Cat. No.: B5545216
M. Wt: 290.33 g/mol
InChI Key: CIFPEPGCMKCDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-CYCLOHEXYL-3-(2-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that belongs to the class of isoxazolecarboxamides This compound is characterized by the presence of a cyclohexyl group, a fluorophenyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-CYCLOHEXYL-3-(2-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a Suzuki coupling reaction or a direct fluorination of a phenyl group.

Industrial Production Methods

In an industrial setting, the production of N5-CYCLOHEXYL-3-(2-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE may involve optimized reaction conditions, such as the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N5-CYCLOHEXYL-3-(2-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-Cyclohexyl-3-phenyl-4,5-dihydro-5-isoxazolecarboxamide
  • N~5~-Cyclohexyl-3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolecarboxamide
  • N~5~-Cyclohexyl-3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolecarboxamide

Uniqueness

N~5~-CYCLOHEXYL-3-(2-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is unique due to the presence of the 2-fluorophenyl group, which can impart distinct electronic and steric properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-cyclohexyl-3-(2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2/c17-13-9-5-4-8-12(13)14-10-15(21-19-14)16(20)18-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFPEPGCMKCDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CC(=NO2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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